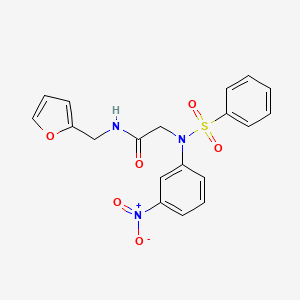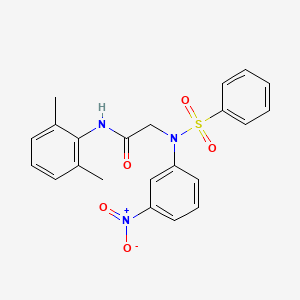![molecular formula C21H21N3O3S B3456574 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456574.png)
2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, commonly known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. It was first synthesized by Bristol-Myers Squibb in 2003 and has since been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
BMS-345541 acts as a selective inhibitor of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the activation of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, BMS-345541 prevents the degradation of IκBα and subsequently inhibits the activation of NF-κB. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and downregulation of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-345541 is its selectivity for the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which makes it a valuable tool for studying the NF-κB pathway. It has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of BMS-345541 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BMS-345541, including:
1. Further preclinical and clinical studies to evaluate its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
2. Development of more potent and selective inhibitors of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which could have greater therapeutic efficacy and fewer adverse effects.
3. Exploration of the potential use of BMS-345541 in combination with other drugs or therapies, to enhance its therapeutic efficacy.
4. Investigation of the role of the NF-κB pathway in various diseases, to identify new targets for drug development.
In conclusion, BMS-345541 is a promising small molecule inhibitor of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, with potential applications in the treatment of various diseases. Its selectivity and low toxicity make it a valuable tool for studying the NF-κB pathway, and further research is needed to explore its full therapeutic potential.
Aplicaciones Científicas De Investigación
BMS-345541 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of the 2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide complex, which is involved in the regulation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Propiedades
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(16-17-9-3-2-4-10-17)20-13-6-5-12-19(20)21(25)23-15-18-11-7-8-14-22-18/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELFRNLZSIHWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456496.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3456522.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)



![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B3456578.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B3456586.png)
![N-benzyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3456587.png)
![N-benzyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3456593.png)